molecular formula C15H15NO3 B1453163 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187164-14-2

3-(2,4-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1453163
M. Wt: 257.28 g/mol
InChI Key: IAYNUPHRUKWZJS-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzoyl chloride is a benzoyl chloride derivative . It has a molecular weight of 200.62 .


Synthesis Analysis

2,4-Dimethoxybenzoyl chloride may be used as a starting reagent in the synthesis of coumestrol . It may also be used in the synthesis of chromenoflavone, cycloartocarpesin trimethyl ether .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethoxybenzoyl chloride is (CH3O)2C6H3COCl .


Chemical Reactions Analysis

In an experiment, 2,4-Dimethoxybenzoyl chloride was used with triethylamine in an esterification reaction . The reaction was carried out in dichloromethane at reflux conditions .


Physical And Chemical Properties Analysis

2,4-Dimethoxybenzoyl chloride is a technical grade compound with a melting point of 58-60 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including 3,5-dimethoxybenzoinyl (a related compound to 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine), have shown promise in synthetic chemistry. These groups can be activated or removed by light, offering precise control over chemical reactions. The application of such groups is still in the developmental stage but holds great potential for future advancements in synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity

Research on antioxidants and their role in various fields, from food engineering to medicine, has highlighted the significance of compounds with antioxidant properties. Methods used to determine antioxidant activity, such as ORAC and FRAP tests, could potentially be applied to evaluate compounds like 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine. These methods assess the compound's ability to act as a free radical scavenger, contributing to its application potential in health-related research (Munteanu & Apetrei, 2021).

Synthesis of Heterocycles

The compound's structural features make it a valuable building block in the synthesis of heterocyclic compounds. It can participate in reactions leading to the formation of various heterocycles, demonstrating its versatility in organic synthesis. The chemical reactivity of similar compounds has been utilized to create a broad range of heterocyclic structures, indicating the potential application areas for 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine in pharmaceuticals and materials science (Gomaa & Ali, 2020).

Safety And Hazards

2,4-Dimethoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-5-4-11(18-2)8-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNUPHRUKWZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218591
Record name (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxybenzoyl)-4-methylpyridine

CAS RN

1187164-14-2
Record name (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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